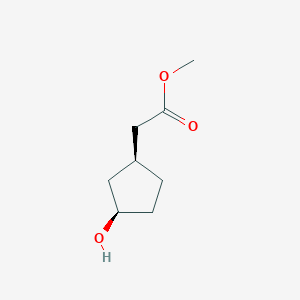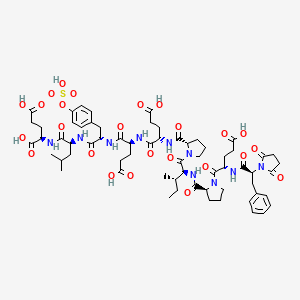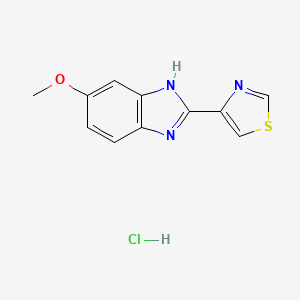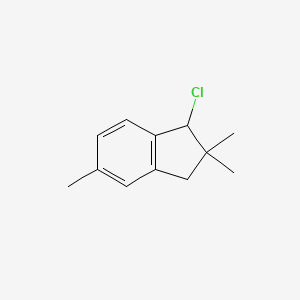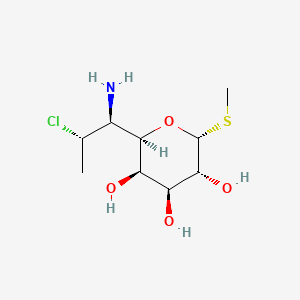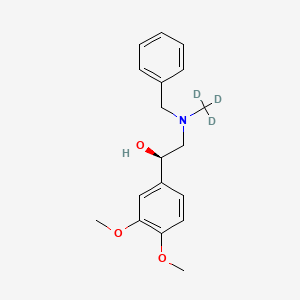
N-ベンジル (-)-ノーマクロメリン-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Benzyl (-)-Normacromerine-d3 is a deuterated derivative of N-Benzyl (-)-Normacromerine, a compound known for its potential applications in medicinal chemistry and pharmacology. The deuterium atoms in N-Benzyl (-)-Normacromerine-d3 replace the hydrogen atoms, which can influence the compound’s metabolic stability and pharmacokinetic properties.
科学的研究の応用
N-Benzyl (-)-Normacromerine-d3 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that benzylamine, a compound structurally similar to N-Benzyl (-)-Normacromerine-d3, interacts with various enzymes and proteins
Cellular Effects
Studies on similar compounds suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzylamine, a structurally similar compound, is metabolized by CYP450s, with CYP1A2 accounting for most of the depletion
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on similar compounds suggest that they may have varying effects at different dosages
Metabolic Pathways
Studies on similar compounds suggest that they may interact with various enzymes and cofactors
Transport and Distribution
Studies on similar compounds suggest that they may interact with various transporters or binding proteins
Subcellular Localization
Studies on similar compounds suggest that they may be directed to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl (-)-Normacromerine-d3 typically involves the following steps:
Formation of N-Benzyl Normacromerine: This can be achieved through the reductive amination of benzaldehyde with normacromerine in the presence of a reducing agent such as sodium cyanoborohydride.
Deuteration: The hydrogen atoms in the N-Benzyl Normacromerine are replaced with deuterium atoms. This can be done using deuterated reagents or solvents, such as deuterated water (D2O) or deuterated reducing agents.
Industrial Production Methods
Industrial production of N-Benzyl (-)-Normacromerine-d3 would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Benzyl (-)-Normacromerine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: N-Benzyl (-)-Normacromerine-d3 can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
類似化合物との比較
Similar Compounds
N-Benzyl Normacromerine: The non-deuterated version of the compound.
N-Benzylphenethylamine: A structurally similar compound with different pharmacological properties.
N-Benzyl-2-phenylethylamine: Another related compound with distinct biological activities.
Uniqueness
N-Benzyl (-)-Normacromerine-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(1R)-2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZJYLXZURECSA-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

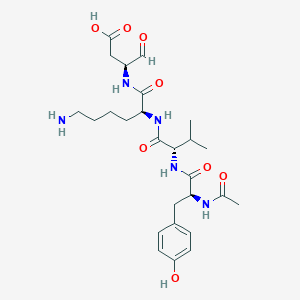

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

